Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate is a chemical compound with the molecular formula C9H13BrO2. It is a derivative of bicyclo[2.2.1]heptane, a structure commonly found in various bioactive natural products and drug candidates . This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate can be synthesized through a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions . The reaction typically involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, with a chiral tertiary amine as the catalyst .
Industrial Production Methods
While specific industrial production methods for Methyl 2-bromobicyclo[22The scalability of this method makes it suitable for industrial applications, particularly in the pharmaceutical industry .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique bicyclic structure.
Material Science: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
2-Bromobicyclo[2.2.1]heptane: A similar compound with a bromine atom but lacking the carboxylate group.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring structure.
Uniqueness
Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate is unique due to its combination of a bromine atom and a carboxylate group on the bicyclo[2.2.1]heptane scaffold. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C9H13BrO2 |
---|---|
Molecular Weight |
233.10 g/mol |
IUPAC Name |
methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C9H13BrO2/c1-12-8(11)9-3-2-6(5-9)4-7(9)10/h6-7H,2-5H2,1H3 |
InChI Key |
QFRHEQUPAQAIAD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1)CC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.